molecular formula C19H18ClNO3S2 B2439563 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole CAS No. 850926-85-1

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole

Cat. No.: B2439563
CAS No.: 850926-85-1
M. Wt: 407.93
InChI Key: WQLYFTMIEPMCPF-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, an isopropylthio group, and a p-tolyl group attached to an oxazole ring

Preparation Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. The synthetic route may involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives and suitable coupling reactions.

    Thioether Formation: The isopropylthio group can be introduced through nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.

    Tolyl Group Introduction: The p-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The sulfonyl and thioether groups may play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole include:

    4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazole: Lacks the isopropylthio group, which may affect its chemical reactivity and biological activity.

    5-(Isopropylthio)-2-(p-tolyl)oxazole: Lacks the sulfonyl and chlorophenyl groups, which may result in different chemical and biological properties.

    4-((4-Chlorophenyl)sulfonyl)-5-(methylthio)-2-(p-tolyl)oxazole: Similar structure but with a methylthio group instead of an isopropylthio group, potentially leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYFTMIEPMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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